molecular formula C10H18N4O B11736647 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11736647
M. Wt: 210.28 g/mol
InChI Key: ORTWVFLVIHANIO-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The ethyl and 2-methylpropyl groups can be introduced through alkylation reactions. This involves the reaction of the pyrazole intermediate with appropriate alkyl halides in the presence of a base.

    Amination and Carboxamide Formation: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The compound can participate in substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the 2-methylpropyl group.

    5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide: The carboxamide group is attached at a different position on the pyrazole ring.

    5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the 2-methylpropyl group and the specific positioning of the carboxamide group in 5-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide contribute to its unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-14-9(11)8(6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15)

InChI Key

ORTWVFLVIHANIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NCC(C)C)N

Origin of Product

United States

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